Methoxy(methoxymethoxy)methane

Description

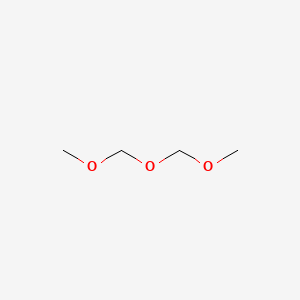

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methoxy(methoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPJNIDYTSSIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211893 | |

| Record name | Bis(methoxymethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-90-0 | |

| Record name | Bis(methoxymethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(methoxymethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trioxaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methoxy Methoxymethoxy Methane

Established Reaction Pathways for Methoxy(methoxymethoxy)methane Preparation

Established synthetic routes to this compound and its longer-chain homologues primarily rely on the acid-catalyzed condensation of methanol (B129727) and formaldehyde (B43269) sources.

Formation from Methanol and Formaldehyde Precursors

The synthesis of polyoxymethylene dimethyl ethers (PODE_n), including this compound, is commonly achieved by reacting methanol with a source of formaldehyde. richmond.eduresearchgate.net This reaction is typically performed in the presence of an acidic catalyst. richmond.eduresearchgate.net The formaldehyde source can be an aqueous solution, or an oligomer or polymer of formaldehyde such as paraformaldehyde (PFA) or trioxane (TOX). wikipedia.org

Etherification Reactions Involving Dichloromethyl Methyl Ether

While etherification reactions are a cornerstone of organic synthesis, the use of dichloromethyl methyl ether specifically for the preparation of this compound is not a commonly reported pathway in the scientific literature. Dichloromethyl methyl ether is primarily utilized as a formylating agent for aromatic compounds in reactions like the Rieche formylation and as a chlorinating agent. acs.org

Reactions involving dichloromethyl methyl ether with bases, such as potassium isopropoxide, have been shown to proceed through an initial α-dehydrochlorination, leading to the formation of a reactive intermediate known as methoxychloromethylene, rather than a direct nucleophilic substitution to form an ether linkage. orgsyn.org The related compound, chloromethyl methyl ether (MOMCl), is widely used as a reagent to introduce a methoxymethyl (MOM) protecting group onto alcohols, but this does not lead to the formation of this compound. acs.orgwikipedia.org

Production via Oxidation of Methanol and Formaldehyde Condensation

A more direct, one-pot approach involves the selective oxidation of methanol to generate formaldehyde in situ, which then undergoes condensation to form PODE_n. acs.orgwikipedia.org This method bypasses the need for a separate formaldehyde source and integrates the synthesis steps into a single process.

Researchers have designed bifunctional core-shell catalysts, such as FeMo@HZSM-5, specifically for this transformation. acs.org In this system, the iron molybdenum (FeMo) core serves as the redox site, catalyzing the oxidation of methanol to formaldehyde. orgsyn.orgacs.org The acidic zeolite (HZSM-5) shell then acts as the condensation catalyst, promoting the reaction between the newly formed formaldehyde and methanol to produce the PODE_n series. orgsyn.orgacs.org This synergistic catalysis between redox and acid sites is crucial for promoting the chain growth of the C–O bond. acs.org A study utilizing an FeMo@HZSM-5 catalyst achieved a methanol conversion of 85.6% with a combined selectivity of 41.0% for PODE₂₋₆. acs.orgwikipedia.org

Innovative and Sustainable Approaches in this compound Synthesis

Recent research has focused on developing more efficient and environmentally benign synthetic routes through advanced catalytic strategies and the application of green chemistry principles.

Catalytic Strategies for Efficient Production

The synthesis of PODE_n, including this compound, is highly dependent on acid catalysis. A wide range of acidic materials have been investigated to optimize yield and selectivity towards desired chain lengths. The acidic properties of the catalyst, particularly the presence of medium-strength acid sites, can enhance the formation of longer-chain products like PODE₃₋₈. wikipedia.org

Various classes of catalysts have been successfully employed:

Molecular Sieves and Zeolites : Acidic molecular sieves such as HY, HZSM-5, Hβ, and HMCM-22 are active catalysts for the condensation of methanol and trioxymethylene. wikipedia.org HMCM-22, in particular, has been shown to enhance the formation of longer-chain PODE_n products. wikipedia.org

Ionic Liquids : Brønsted acid ionic liquids and polymeric acidic ionic liquids (PAILs) have been developed as effective and potentially recyclable catalysts. wikipedia.org Their performance is often correlated with their Brønsted acidity.

Heteropolyacids : Polyvinylpyrrolidone-stabilized heteropolyacids (PVP-HPAs) have been used for the methanolysis of trioxane to generate PODE_n.

Carbon-Based Catalysts : Graphene oxide, with its surface sulfonic, hydroxyl, and carboxyl groups, has demonstrated excellent catalytic performance. khanacademy.org

Below are tables detailing the performance of selected innovative catalysts in the synthesis of PODE_n mixtures.

Table 1: Performance of FeMo@HZSM-5 Core-Shell Catalyst in Direct Methanol Oxidation

| Catalyst | Methanol Conversion (%) | PODE₂₋₆ Selectivity (%) |

|---|---|---|

| FeMo@HZSM-5 | 85.6 | 41.0 |

Data sourced from ACS Catalysis. acs.orgwikipedia.org

Table 2: Performance of Molecular Sieve Catalysts in Methanol/Trioxymethylene Condensation

| Catalyst | Main Product(s) | DMM₃₋₈ Yield (%) |

|---|---|---|

| HY | Dimethoxymethane (B151124) (DMM) | - |

| HZSM-5 | DMM₁₋₃ | 6.40 |

| Hβ | DMM₁₋₃ | 13.78 |

| HMCM-22 | Longer Chain DMM_n | 29.39 |

Data sourced from a study on molecular sieve catalysis. wikipedia.org

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to reduce waste and improve efficiency, are increasingly being applied to the synthesis of this compound and related compounds. A key strategy is the development of heterogeneous solid acid catalysts, such as zeolites, resins, and graphene oxide. wikipedia.orgkhanacademy.org These catalysts offer significant advantages over traditional homogeneous acids like sulfuric acid because they can be easily separated from the reaction mixture and recycled, minimizing corrosive waste streams.

The development of one-pot syntheses, such as the direct oxidation of methanol, represents another green approach. acs.orgkhanacademy.org By combining multiple reaction steps, these processes can reduce energy consumption, solvent use, and capital costs associated with intermediate separation and purification steps. Furthermore, the potential to use bio-methanol, synthesized from renewable resources like biomass or recycled CO₂, as a feedstock presents a pathway to producing these ethers from a sustainable starting material.

Methoxy Methoxymethoxy Methane in Protecting Group Chemistry

Evaluation of Methoxy(methoxymethoxy)methane's Role as a Protecting Group for Alcohols

The primary function of the MOM group is to protect alcohols from a variety of reaction conditions to which they would otherwise be sensitive. adichemistry.comwikipedia.org Alcohols can act as acids or nucleophiles, interfering with many common organic reactions such as those involving Grignard reagents, strong bases, or certain oxidizing and reducing agents. The conversion of an alcohol to a MOM ether effectively masks the acidic proton and the nucleophilic oxygen, rendering it inert to these conditions.

The MOM ether linkage is stable over a pH range of 4 to 12, and is resistant to many oxidizing and reducing agents, bases, nucleophiles, and electrophiles. adichemistry.com This stability makes it a valuable tool in multi-step syntheses where diverse reagents are employed. For instance, the protection of an alcohol as a MOM ether allows for transformations such as Grignard reactions to be performed on other parts of the molecule without interference from the hydroxyl group. adichemistry.com

Strategies for Methoxymethyl (MOM) Ether Formation and Reactivity

The introduction of the MOM protecting group, a process known as MOMylation, can be achieved through several synthetic routes. The choice of method often depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions.

A common and widely used reagent for the formation of MOM ethers is chloromethyl methyl ether (MOMCl). adichemistry.comwikipedia.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. wikipedia.org The base serves to deprotonate the alcohol, forming an alkoxide that then undergoes nucleophilic substitution with MOMCl.

Alternatively, dimethoxymethane (B151124), also known as methylal, can be used as a MOMylating agent. adichemistry.comwikipedia.org This method often requires the presence of an acid catalyst to facilitate the reaction. Due to the highly carcinogenic nature of chloromethyl methyl ether, methods utilizing dimethoxymethane are often preferred for safety reasons. acs.org

Another approach involves the use of methoxymethyl-2-pyridylsulfide (MOM-ON) in conjunction with silver triflate (AgOTf) and sodium acetate (B1210297) (NaOAc) in tetrahydrofuran (B95107) (THF). acs.org This method is effective for a wide range of alcohols, including tertiary and allylic alcohols, and proceeds under mild, neutral conditions. acs.org

| Reagent/Methodology | Typical Conditions | Substrate Scope | Ref. |

| Chloromethyl methyl ether (MOMCl) & DIPEA | Dichloromethane, room temperature | Primary, secondary, and tertiary alcohols | adichemistry.comwikipedia.org |

| Dimethoxymethane & P2O5 | Chloroform, 25 °C | Primary and secondary alcohols | adichemistry.com |

| Dimethoxymethane & Trifluoromethanesulfuric acid (TfOH) | Dichloromethane | Not ideal for tertiary alcohols | adichemistry.com |

| Methoxymethyl-2-pyridylsulfide (MOM-ON) & AgOTf/NaOAc | THF, mild, neutral conditions | Primary, secondary, tertiary, and allylic alcohols | acs.org |

The introduction of the methoxymethyl group can be efficiently catalyzed by a variety of acidic systems, ranging from conventional homogeneous acids to more environmentally benign heterogeneous solid acids.

Traditional methods for MOM ether synthesis often employ strong Brønsted or Lewis acids as catalysts. When using dimethoxymethane as the MOMylating agent, catalysts such as phosphorus pentoxide (P2O5) and trifluoromethanesulfuric acid (TfOH) are effective. adichemistry.com Other strong acids like p-toluenesulfonic acid and boron trifluoride etherate have also been utilized. acs.org While effective, these strong acid catalysts can be problematic for substrates containing acid-sensitive functional groups. acs.org

To overcome the limitations of conventional acid catalysts, heterogeneous and solid acid catalysts have been developed for MOM ether synthesis. These catalysts offer advantages such as easier separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.

Examples of solid acid catalysts used for MOMylation include Nafion-H, a perfluorinated sulfonic acid polymer, and various heteropolyacids. acs.orgresearchgate.net Heteropolyacids, such as H3PW12O40, H4SiW12O40, and H3PMo12O40, have been shown to be efficient catalysts for the synthesis of MOM-Cl from benzoyl chloride and dimethoxymethane under solvent-free conditions. lookchem.com Silica-supported sodium hydrogen sulfate (B86663) has also been demonstrated as an effective heterogeneous catalyst for the deprotection of phenolic MOM ethers, highlighting the utility of solid acids in both the formation and cleavage of this protecting group. organic-chemistry.org The use of these solid catalysts aligns with the principles of green chemistry by reducing corrosive and hazardous waste. nih.gov

| Catalyst | Reagents | Conditions | Advantages | Ref. |

| Phosphorus pentoxide (P2O5) | Dimethoxymethane, Alcohol | Chloroform, 25 °C | Effective for primary and secondary alcohols | adichemistry.com |

| Trifluoromethanesulfuric acid (TfOH) | Dimethoxymethane, Alcohol | Dichloromethane | - | adichemistry.com |

| Nafion-H | Dimethoxymethane, Alcohol | - | Solid acid, easily separable | acs.org |

| Heteropolyacids (e.g., H3PW12O40) | Benzoyl chloride, Dimethoxymethane | Solvent-free | Efficient, environmentally friendly | lookchem.com |

| Silica-supported sodium hydrogen sulfate | Phenolic MOM ether | Room temperature | Heterogeneous, mild deprotection | organic-chemistry.org |

Catalytic Systems for Methoxymethyl Group Introduction

Stability and Orthogonality of Methoxymethyl Ether Linkages

The stability of the MOM ether is a key factor in its widespread use as a protecting group. It is generally stable to a wide range of reagents and conditions, including strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This robustness allows for a high degree of "orthogonality," meaning that the MOM group can remain intact while other protecting groups are removed, or vice versa.

However, the MOM group is sensitive to acidic conditions. adichemistry.com Cleavage is typically achieved by treatment with aqueous acid, such as hydrochloric acid in methanol (B129727). adichemistry.com This lability in the presence of acid is the primary method for its removal. The MOM ether is also sensitive to Lewis acids and halogens. adichemistry.com

The differential stability of the MOM group compared to other protecting groups is a cornerstone of its utility in complex total synthesis. For example, it is more stable to acidic conditions than a tetrahydropyranyl (THP) ether but can be cleaved under conditions that leave a benzyl (B1604629) ether intact. uwindsor.ca This allows for the selective deprotection of different hydroxyl groups within the same molecule by careful choice of reagents and reaction conditions. Aromatic MOM ethers can be converted to silyl (B83357) ethers and subsequently deprotected under mild, non-acidic conditions using trialkylsilyl triflates and 2,2'-bipyridyl. nih.gov

Advanced Deprotection Methodologies for Methoxymethyl Ethers

The methoxymethyl (MOM) ether is a frequently utilized protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, prized for its ease of installation and stability across a range of reaction conditions. However, the selective removal of the MOM group, particularly in the presence of other sensitive functionalities, necessitates the development of sophisticated deprotection strategies. This section explores advanced methodologies for the cleavage of MOM ethers, focusing on mechanistic insights, chemoselectivity, and the application of novel catalytic systems.

Acid-Catalyzed Cleavage Mechanisms of MOM Ethers

The cleavage of MOM ethers is most commonly accomplished under acidic conditions. The reaction mechanism is a classic example of an acid-catalyzed nucleophilic substitution. The process is initiated by the protonation of the ether oxygen atom by a strong acid, which significantly enhances its leaving group ability. masterorganicchemistry.commasterorganicchemistry.com

The subsequent step in the cleavage can proceed via either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway, the prevalence of which is dictated by the structure of the ether. masterorganicchemistry.comwikipedia.org In the case of MOM ethers, which are acetals of formaldehyde (B43269), the cleavage typically follows an S(_N)2 mechanism. This is because the alternative S(_N)1 pathway would require the formation of a highly unstable primary carbocation. masterorganicchemistry.com

Chemoselective Deprotection Strategies for Complex Substrates

In the synthesis of intricate molecules that feature multiple protecting groups, the ability to selectively deprotect one group while leaving others intact is of paramount importance. A variety of methodologies have been developed to achieve the chemoselective cleavage of MOM ethers.

One notable approach employs a combination of a trialkylsilyl triflate, such as trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf), and 2,2′-bipyridyl. rsc.orgacs.org This system has demonstrated a remarkable degree of selectivity, enabling the deprotection of MOM ethers in the presence of acid-sensitive groups like trityl ethers. acs.org Interestingly, this method also exhibits differential reactivity between aromatic and aliphatic MOM ethers, allowing for the selective transformation of one in the presence of the other. acs.orgacs.org

Another effective strategy for the chemoselective deprotection of phenolic MOM ethers involves the use of silica-supported sodium hydrogen sulfate. This heterogeneous catalytic system operates efficiently at room temperature and is highly selective for phenolic MOM ethers, leaving other functional groups unaffected. organic-chemistry.orgorganic-chemistry.org

Furthermore, a rapid and selective deprotection can be achieved using a combination of zinc bromide and n-propanethiol. This method has been shown to be effective for the cleavage of MOM ethers from primary, secondary, and tertiary alcohols, as well as phenols, often in under ten minutes and with high yields, even in the presence of other protecting groups. researchgate.net

Novel Catalytic Systems in MOM Ether Removal

The pursuit of milder, more efficient, and environmentally benign deprotection methods has led to the exploration of novel catalytic systems. These modern catalysts offer advantages such as improved selectivity, easier workup procedures, and the potential for catalyst recovery and reuse.

Heteropolyacids (HPAs) have emerged as powerful solid acid catalysts for a variety of organic transformations, including the deprotection of MOM ethers. nih.gov The Wells-Dawson heteropolyacid (H(6)P(2)W({18})O({62})), for instance, has been successfully employed for the cleavage of phenolic MOM ethers. nih.govresearchgate.net

This catalyst can be used in its bulk form or supported on silica, and it facilitates clean and efficient deprotection reactions with straightforward workup procedures. nih.gov The yields of the deprotected phenols are typically high to quantitative, and the catalyst can be easily recovered and reused, which contributes to a more sustainable chemical process. nih.govmdpi.com

| Solvent | Reaction Time | Yield (%) |

|---|---|---|

| 1,2-dichloroethane | 5 hours | 80 |

| Methanol | 45 minutes | 98 |

| Methanol | 1 hour | 100 |

Table 1: Deprotection of a phenolic MOM ether using a bulk Wells-Dawson heteropolyacid catalyst in different solvents at 65°C. nih.gov

The use of solid-supported reagents offers significant practical advantages, including simplified product purification and reduced waste generation. In the context of MOM ether deprotection, silica-supported reagents have proven to be particularly effective.

As previously mentioned, silica-supported sodium hydrogen sulfate (NaHSO(_4)-SiO(_2)) is a highly efficient and selective heterogeneous catalyst for the cleavage of phenolic MOM ethers. organic-chemistry.orgresearchgate.net This method is valued for its operational simplicity, short reaction times, and the use of an inexpensive and non-toxic catalyst. organic-chemistry.org The deprotection is typically carried out by adding the catalyst to a solution of the MOM ether in a solvent such as dichloromethane, followed by filtration and solvent removal to yield the pure product. organic-chemistry.org

| Substrate Type | Catalyst | Conditions | Key Advantages |

|---|---|---|---|

| Phenolic MOM ethers | NaHSO4-SiO2 | Room Temperature | High selectivity, operational simplicity, non-toxic catalyst |

| Phenolic MOM ethers | Wells-Dawson HPA on Silica | Elevated Temperature | High yields, catalyst reusability, clean reaction |

Table 2: Comparison of silica-supported reagents for MOM ether deprotection. organic-chemistry.orgnih.gov

Reaction Mechanisms and Kinetics of Methoxy Methoxymethoxy Methane Transformations

Mechanistic Investigations of Acetal (B89532) Formation and Hydrolysis Pathways

The formation and hydrolysis of methoxy(methoxymethoxy)methane are fundamental acid-catalyzed processes involving nucleophilic substitution and ether cleavage. Understanding the dynamics of these pathways is crucial for optimizing its synthesis and application.

Nucleophilic Substitution Processes in Ether Formation

The synthesis of this compound from methanol (B129727) and formaldehyde (B43269) is a classic example of acid-catalyzed acetal formation, proceeding through a stepwise nucleophilic addition mechanism. The process is initiated by the protonation of the carbonyl oxygen of formaldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. nih.govacs.org

The first nucleophilic attack occurs when a molecule of methanol adds to the activated carbonyl carbon, forming a protonated hemiacetal. rsc.org This is a reversible step. acs.org Subsequent deprotonation, often assisted by another methanol molecule or water, yields a hemiacetal intermediate. rsc.org

The reaction proceeds with the protonation of the hydroxyl group of the hemiacetal, converting it into a good leaving group (water). researchgate.net The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. researchgate.net A second molecule of methanol then acts as a nucleophile, attacking the oxonium ion. researchgate.net The final step involves the deprotonation of the resulting intermediate to yield this compound and regenerate the acid catalyst. acs.org

2CH₃OH + CH₂O ⇌ CH₃OCH₂OCH₃ + H₂O

The mechanism of acid-catalyzed acetal formation is detailed below:

Protonation of the carbonyl group: The acid catalyst protonates the formaldehyde, making it more susceptible to nucleophilic attack.

Nucleophilic attack by methanol: A molecule of methanol attacks the carbonyl carbon, leading to the formation of a hemiacetal.

Protonation of the hydroxyl group: The hemiacetal's hydroxyl group is protonated, preparing it to leave as water.

Formation of an oxonium ion: The loss of a water molecule results in a resonance-stabilized oxonium ion.

Second nucleophilic attack: A second methanol molecule attacks the oxonium ion.

Deprotonation: The final product, this compound, is formed upon deprotonation.

Acid-Catalyzed Ether Cleavage Dynamics

The hydrolysis of this compound back to methanol and formaldehyde is the reverse of its formation and is also acid-catalyzed. dicp.ac.cn The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), typically proceeds via a nucleophilic substitution reaction. researchgate.net

For a primary ether like this compound, the cleavage follows a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The process begins with the protonation of one of the ether oxygens by the strong acid. This protonation creates a good leaving group (methanol). nih.gov

A nucleophile, such as the iodide or bromide ion from the acid, then attacks one of the methyl carbons in a concerted SN2 fashion, displacing the protonated ether moiety. nih.gov This results in the formation of a methyl halide and a hemiacetal. The hemiacetal is unstable in the acidic medium and readily hydrolyzes to formaldehyde and another molecule of methanol.

If an excess of the strong acid is used, the initially formed methanol can also be converted to a methyl halide. nih.gov

Transetherification Reactions Involving Bis(methoxymethyl) Moieties

Transetherification, or transacetalization, is a reaction in which an existing acetal reacts with an alcohol to form a new acetal and a new alcohol. This process is also typically acid-catalyzed.

Kinetic and Mechanistic Studies of Transetherification

While specific kinetic studies on the transetherification of this compound with other alcohols are not extensively detailed in readily available literature, the general mechanism for acid-catalyzed transacetalization is understood to be analogous to acetal formation and hydrolysis.

The reaction is initiated by the protonation of one of the ether oxygens of the this compound molecule. This is followed by the departure of a methanol molecule to form a resonance-stabilized oxonium ion. A different alcohol molecule then acts as a nucleophile, attacking the oxonium ion. Subsequent deprotonation yields a new, unsymmetrical acetal. This process can continue until a thermodynamic equilibrium is reached, potentially leading to a mixture of the starting acetal, the new symmetrical acetal, and the mixed acetal.

Studies on related systems, such as the iron-catalyzed transetherification of symmetrical ethers with primary alcohols, have shown that these reactions can proceed under mild conditions. epa.gov Mechanistic investigations in these systems suggest that the formation of unsymmetrical ethers occurs from the in-situ formed symmetrical ethers. epa.gov

Analysis of Competing Reaction Pathways and Selectivity

The formation of these byproducts is highly dependent on the catalyst properties (acidity and redox character) and reaction conditions such as temperature and reactant concentrations. acs.org

Dimethyl Ether (DME) Formation: DME is primarily formed through the acid-catalyzed dehydration of methanol. acs.org This reaction is favored by catalysts with high acidity. acs.org

2CH₃OH ⇌ CH₃OCH₃ + H₂O

The kinetics of methanol dehydration to DME have been studied over various catalysts. For instance, over a dealuminated zeolite Y catalyst at 225 °C, a methanol conversion of 75.58% was achieved, with a forward reaction rate constant (k₁) of 0.1795 L/mol·h. nih.govresearchgate.net

| Temperature (°C) | Methanol Conversion (%) | k₁ (L/mol·h) |

| 225 | 75.58 | 0.1795 |

| 250 | 69.06 | - |

| 275 | 59.42 | - |

| 300 | 63.67 | - |

| 325 | 63.42 | - |

Data adapted from a study on methanol dehydration using a dealuminated zeolite Y catalyst. researchgate.net

Methyl Formate (B1220265) (MF) Formation: Methyl formate can be produced from the hemiacetal intermediate, which can either be oxidized to MF or condense with another molecule of methanol to form DMM. tum.de Therefore, the selectivity towards DMM or MF is a competitive process that depends on the balance between the catalyst's oxidizing and acidic functionalities. tum.de First principles calculations have shown that for unpromoted V₂O₅/TiO₂ catalysts, the energy barrier for the rate-determining step follows the order: formaldehyde > methyl formate > dimethoxymethane (B151124), suggesting a preference for DMM formation at lower temperatures. epa.gov

The direct synthesis of DMM from methanol over bifunctional catalysts involves a complex reaction network where the product distribution is influenced by both the acidic and redox properties of the catalyst. acs.org For example, over an FeMo-based catalyst at 553 K, a methanol conversion of 56% with a DMM selectivity of 90% has been reported. researchgate.netchemicalbook.com

The selectivity between DMM and MF is a critical aspect of optimizing the synthesis process. The relative rates of the competing pathways are influenced by factors such as catalyst composition, temperature, and residence time. For instance, with sulfate-promoted V₂O₅/TiO₂ catalysts, the energy barriers are predicted to favor the formation of MF over DMM. epa.gov

| Catalyst | Methanol Conversion (%) | DMM Selectivity (%) | MF Selectivity (%) | Other Products |

| Fe-Mo/ZSM-5 (360 °C) | ~90 | ~87 | ~6 | FA, DME |

| Fe-Mo/ZSM-5 (380 °C) | ~90 | ~80 | ~11 | FA, DME |

Illustrative data on product selectivity in the one-step synthesis of DMM from methanol.

Understanding the kinetics and mechanisms of these competing reactions is essential for the rational design of catalysts and the optimization of reaction conditions to maximize the selectivity towards this compound.

Computational Chemistry and Spectroscopic Characterization in Research on Methoxy Methoxymethoxy Methane

Theoretical Investigations of Electronic Structure and Conformations

Theoretical and computational methods provide profound insights into the molecular structure, stability, and electronic properties of methoxy(methoxymethoxy)methane. These studies are crucial for understanding the underlying principles that govern its chemical behavior.

The conformational landscape of this compound is of significant interest due to the anomeric effect, a stereoelectronic phenomenon that dictates the preferred spatial arrangement of atoms. Quantum chemical calculations have been extensively used to explore the relative stabilities of its various rotational isomers (conformers).

Ab initio electronic structure calculations reveal that this compound preferentially adopts a gauche conformation around its C-O bonds, rather than the sterically less hindered anti (or trans) conformation wikipedia.org. The molecule has two such bonds, leading to several possible combinations. The most stable conformer is the gauche-gauche (GG) form, which is significantly more stable than the anti-anti (TT) conformation wikipedia.org. This preference is a classic example of the anomeric effect, which involves a stabilizing interaction between the lone pair of electrons on one oxygen atom and the antibonding (σ*) orbital of the adjacent C-O bond. Theoretical studies often employ methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to accurately model these subtle electronic interactions nih.gov.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Gauche-Gauche (GG) | 0.0 | Most Stable |

| Gauche-Anti (GT) | Intermediate | Less Stable |

| Anti-Anti (TT) | ~7.0 wikipedia.org | Least Stable |

Note: Energies are relative to the most stable GG conformer. The gauche-anti (GT) and anti-gauche conformers are intermediate in energy wikipedia.org.

This compound can react, particularly under acidic conditions, to form carbocation intermediates. Computational chemistry is a powerful tool for analyzing the stability of these transient species. The formation of a methoxymethyl cation (CH₃OCH₂⁺) is a key step in the acid-catalyzed hydrolysis of acetals.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool for the experimental characterization of molecular structure and bonding. For this compound, techniques like NMR and infrared spectroscopy provide detailed information, confirming theoretical predictions and elucidating its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common method for the structural confirmation of this compound in the solution phase. Both ¹H and ¹³C NMR spectra are simple and highly characteristic.

The ¹H NMR spectrum typically shows two singlets, corresponding to the two distinct proton environments: the central methylene (B1212753) (CH₂) group and the two equivalent terminal methyl (CH₃) groups. Similarly, the ¹³C NMR spectrum displays two signals for the methylene and methyl carbons. The chemical shifts are influenced by the electronegative oxygen atoms. Advanced computational protocols can now accurately predict NMR chemical shifts by performing DFT calculations on the geometries of stable conformers, offering a powerful way to link theoretical structures with experimental data nih.gov.

Table 2: Typical NMR Chemical Shifts for this compound

| Nucleus | Group | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Methylene (-O-CH₂-O-) | 4.6 |

| ¹H | Methyl (CH₃-O-) | 3.3 |

| ¹³C | Methylene (-O-CH₂-O-) | 96.4 |

| ¹³C | Methyl (CH₃-O-) | 55.5 |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can vary slightly with the solvent used.

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a fingerprint based on its bond strengths and geometry. The IR spectrum of this compound is dominated by strong absorptions corresponding to the stretching of its C-O and C-H bonds.

The C-O stretching vibrations typically appear in the 1200-1000 cm⁻¹ region of the spectrum. The precise frequencies of these bands are sensitive to the molecule's conformation, and detailed analysis, often aided by computational frequency calculations, can distinguish between different conformers. The C-H stretching vibrations from the methyl and methylene groups are found in the 3000-2800 cm⁻¹ region.

Table 3: Selected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Bond Type |

|---|---|---|

| C-H Stretch | 2800 - 3000 | C-H |

| CH₂ Scissoring | 1450 - 1480 | H-C-H |

| C-O Stretch | 1000 - 1200 | C-O |

These spectroscopic data, when combined with the insights from quantum chemical calculations, provide a comprehensive and detailed understanding of the structure and electronic nature of this compound.

Applications of Methoxy Methoxymethoxy Methane and Its Structural Motifs in Advanced Chemical Synthesis

Role as a Versatile Reagent and Solvent in Organic Reactions

Methoxy(methoxymethoxy)methane serves as a useful solvent and reagent in organic synthesis, largely analogous to its simpler counterpart, dimethoxymethane (B151124). As a solvent, its ether linkages allow it to dissolve a variety of organic compounds, while its polar oxygen atoms can coordinate with cations.

Its primary role as a reagent is linked to the introduction of the methoxymethyl (MOM) protecting group for alcohols. This function is crucial in multi-step organic synthesis where a reactive hydroxyl group needs to be temporarily masked to prevent it from interfering with reactions at other sites on the molecule. While dimethoxymethane is more commonly cited for this purpose, this compound can also serve as a source for the methoxymethyl group under acid catalysis. The process involves the reaction of an alcohol with the acetal (B89532) in the presence of an acid catalyst, leading to the formation of a MOM ether, which is stable under many reaction conditions but can be selectively removed later. This method is often preferred over the use of chloromethyl methyl ether, a potent carcinogen. wikipedia.orgatamanchemicals.comwikipedia.org

Function as a Building Block in the Synthesis of Complex Organic Molecules

In the synthesis of complex organic molecules, protecting groups are essential tools that enable chemists to achieve chemo-selectivity. The methoxymethyl (MOM) group, which can be introduced using reagents like this compound, is a key building block in this context. By temporarily converting a reactive alcohol into a stable MOM ether, chemists can perform a series of transformations on other parts of the molecule without affecting the hydroxyl functionality.

Once the desired transformations are complete, the MOM group can be cleaved under acidic conditions to regenerate the original alcohol. This strategy is fundamental in the total synthesis of natural products and other complex pharmaceutical targets, where multiple functional groups are present. wikipedia.org The use of acetals like this compound provides a reliable method for incorporating this essential building block into a synthetic route.

Influence of Bis(methoxymethyl) Moieties in Catalysis and Materials Science

The structural unit at the core of this compound, where two methoxymethyl groups are attached to a central atom, has a significant influence in catalysis and materials science. This influence is most prominent when this moiety is part of a larger, more rigid molecular framework.

In the production of polypropylene (B1209903), Ziegler-Natta catalysts are of paramount importance. The performance of these catalysts, particularly their activity and stereoselectivity (the ability to produce highly isotactic polypropylene), is greatly enhanced by the inclusion of internal electron donors. lyzhongdachem.com Derivatives containing the bis(methoxymethyl) moiety have proven to be exceptionally effective in this role. chemicalbook.com

A prime example is 9,9-bis(methoxymethyl)fluorene. chemicalbook.com When incorporated into a magnesium chloride-supported Ziegler-Natta catalyst, this compound acts as an internal donor, modulating the electronic and steric environment of the titanium active sites. lyzhongdachem.com This modulation leads to a significant increase in both the catalyst's activity and its ability to produce polypropylene with high isotacticity, a property crucial for achieving desired material characteristics like strength and melting point. lyzhongdachem.comresearchgate.net The unique combination of a rigid fluorene (B118485) backbone and flexible ether groups allows for efficient coordination with the catalyst's metal centers, leading to superior stereocontrol during the polymerization process. lyzhongdachem.com

The table below summarizes the performance of a Ziegler-Natta catalyst using 9,9-bis(methoxymethyl)fluorene as an internal donor, as reported in European Patent EP0728770.

| Internal Electron Donor | Catalyst Activity (g PP / g cat) | Isotacticity (%) |

| 9,9-bis(methoxymethyl)fluorene | 95,000 | 97.7 |

| Data sourced from European Patent EP0728770, as cited in available literature. lyzhongdachem.com |

The repeating oxymethylene ether unit (–CH₂–O–) is the fundamental building block of polyoxymethylene (POM) polymers, also known as acetal resins. Compounds like this compound and its relatives can be considered precursors or model compounds for these materials. The synthesis of polyoxymethylene dimethyl ethers (PODE or OME), which are valuable as clean diesel fuel additives, involves the reaction of methanol (B129727) or dimethoxymethane with a formaldehyde (B43269) source like trioxane. researchgate.net These reactions, often catalyzed by acidic molecular sieves, build longer chains with the repeating oxymethylene ether structure, capped by methyl groups. researchgate.net This demonstrates the facility with which the methoxymethyl moiety can be used to construct polymeric chains, highlighting the potential of such compounds as building blocks for advanced polymeric materials.

Utilization in Natural Product Synthesis and Medicinal Chemistry Building Blocks

The synthesis of natural products and medicinally active compounds often represents the pinnacle of organic chemistry, requiring intricate, multi-step sequences to construct highly complex molecular architectures. A common challenge in these syntheses is the presence of multiple reactive functional groups, such as alcohols, which must be selectively protected and deprotected. wikipedia.org

The methoxymethyl (MOM) group is one of the most widely used protecting groups for alcohols in this context due to its ease of installation and removal, as well as its stability to a wide range of reaction conditions. Acetal reagents, including dimethoxymethane and by extension this compound, serve as the source for this crucial building block. atamanchemicals.comsigmaaldrich.com By employing a MOM-protection strategy, synthetic chemists can unmask a sensitive alcohol at a late stage of a synthesis, thereby enabling the successful construction of complex molecules that would otherwise be inaccessible. This utility firmly establishes the role of such acetals as providers of essential building blocks for medicinal chemistry and the total synthesis of natural products. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives for Methoxy Methoxymethoxy Methane

Advancements in Catalytic Efficiency and Selectivity in Methoxy(methoxymethoxy)methane Chemistry

The direct, one-step synthesis of this compound from methanol (B129727) is a key area of research, as it offers a more efficient alternative to the conventional two-step process involving formaldehyde (B43269) production and subsequent acetalization. epa.govacs.org Success in this area hinges on the development of advanced bifunctional catalysts that possess both acidic and redox functionalities. rsc.orgacs.org The central challenge is to achieve high methanol conversion while maintaining excellent selectivity towards DMM, avoiding over-oxidation to byproducts like formic acid or COx. acs.org

The composition of reaction products is heavily influenced by the catalyst's acidity and redox properties. acs.org Catalysts with high acidity tend to favor the production of dimethyl ether, whereas those with a high oxidative potential yield products like formaldehyde and formic acid. acs.org The selective formation of DMM requires a careful balance of both acidic and redox centers. acs.org

Recent breakthroughs have led to several promising catalyst systems:

Vanadium-based Catalysts: V₂O₅/TiO₂ composite catalysts have shown efficiency in DMM synthesis from methanol's selective oxidation. acs.org Further modification, such as the incorporation of Cerium(IV) oxide into a V/Al₂O₃ catalyst, has been shown to enhance surface acidity, a key factor in improving DMM selectivity. ciac.jl.cn One study reported that a 20V/8Ce-Al₂O₃ catalyst achieved a methanol conversion of 23.6% with an exceptional DMM selectivity of 99.9% at a reaction temperature of 170°C. ciac.jl.cn

Rhenium-based Catalysts: Materials containing rhenium oxides (ReOₓ) were among the first catalysts identified for the direct oxidation of methanol to DMM. acs.org These catalysts typically operate at around 240°C and can achieve high DMM selectivities ranging from 80% to 94%. acs.org For instance, the binary metal oxide SbRe₂O₆ has demonstrated a DMM selectivity of 92.5%. acs.org

Iron Molybdate (FeMo)-based Catalysts: While traditional FeMo catalysts are used for formaldehyde production, modifying the process conditions to include a rich methanol composition can dramatically shift selectivity towards DMM. epa.gov This approach has yielded one of the highest reported productivities at 4.6 kg of DMM per hour per kilogram of catalyst, with 56% methanol conversion and 90% DMM selectivity. epa.gov

| Catalyst System | Reaction Temperature (°C) | Methanol Conversion (%) | DMM Selectivity (%) |

|---|---|---|---|

| 20V/8Ce-Al₂O₃ | 170 | 23.6 | 99.9 |

| SbRe₂O₆ | ~240 | Not Specified | 92.5 |

| FeMo-based | 280 (553 K) | 56 | 90 |

| Re-based (general) | ~240 | 6 - 60 | 80 - 94 |

Future research will likely focus on designing catalysts with precisely tuned active sites to further improve conversion rates at lower temperatures while maintaining near-perfect selectivity, enhancing catalyst stability, and simplifying recovery and regeneration processes. rsc.org

Further Integration with Green Chemistry Principles and Sustainable Synthesis

The synthesis and application of this compound are becoming increasingly aligned with the principles of green and sustainable chemistry. nih.gov This integration spans the use of renewable feedstocks, the development of environmentally benign synthesis routes, and the application of DMM as a green solvent.

A significant advancement is the ability to produce DMM from renewable sources. rsc.org This includes the use of bio-methanol, which can be derived from the gasification of biomass. rsc.orgatamanchemicals.com Another promising pathway involves the catalytic hydrogenation of carbon dioxide (CO₂) using "green" hydrogen produced via water electrolysis. acs.org A life cycle assessment of this route, using CO₂ from biogas, has shown that DMM-diesel blends could substantially reduce global warming impacts compared to conventional fossil diesel. acs.org

Researchers are also exploring more inherently sustainable synthesis reactions that improve atom economy and energy efficiency. researchgate.net One such innovative approach is the non-oxidative dehydrogenation of methanol over a bifunctional catalyst, which couples methanol dehydrogenation to formaldehyde with its subsequent condensation with methanol to yield DMM and hydrogen gas. researchgate.net This hydrogen-efficient route avoids the oxidative pathway, presenting a more sustainable alternative. researchgate.net

Furthermore, DMM itself is recognized for its favorable environmental profile, possessing low toxicity and being biodegradable. monash.eduatamanchemicals.com This has led to its adoption as a green solvent in various applications, including the manufacturing of resins, adhesives, and protective coatings, often replacing more hazardous solvents like methylene (B1212753) chloride. epa.govatamanchemicals.comicspecialties.com

Exploration of Novel Applications in Interdisciplinary Scientific Fields

While this compound has established roles as a solvent and fuel additive, its unique properties are enabling its exploration in novel applications across interdisciplinary fields such as energy storage, materials science, and environmental remediation. atamanchemicals.comarchemco.commdpi.com

Materials Science: DMM serves as a building block and processing agent in the synthesis of advanced polymers. It has been used as an external cross-linker to create microporous polymers. atamanchemicals.com In another application, it functioned as a crosslinker in the synthesis of Fe₃O₄ hyper-cross-linked polymer composites. mdpi.com These magnetic composites demonstrated high efficiency in adsorbing Crystal Violet, a textile dye, from water, showcasing a direct link between materials synthesis and environmental applications. mdpi.com

Environmental Applications: Beyond its role as a green solvent, DMM is a component in creating materials for environmental remediation. The aforementioned polymer composites used for dye removal are an example of how DMM can be integral to developing new solutions for treating industrial wastewater. mdpi.com

Personal Care and Pharmaceuticals: In cosmetics, its rapid evaporation provides a cooling effect in creams and lotions and makes it a suitable solvent for sun protection products and nail polish removers. icspecialties.com It is also being used as a partial substitute for alcohols in hand sanitizer gels. icspecialties.com

These emerging applications highlight the versatility of DMM beyond its traditional uses and position it as a valuable molecule in the development of new technologies.

Synergistic Approaches Combining Computational Predictions and Experimental Verification

The rational design of catalysts and the optimization of reaction processes for this compound are increasingly benefiting from a synergistic approach that combines computational modeling with experimental validation. This integration allows researchers to gain deeper mechanistic insights and accelerate the development cycle.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the molecular level. rsc.orgresearchgate.net DFT calculations can be used to map potential energy surfaces, identify transition states, and determine activation barriers for elementary reaction steps. researchgate.netmdpi.com This approach has been used to study the activation of C-H bonds in methane (B114726) and the mechanisms of methanol oxidation on various catalyst surfaces, providing fundamental knowledge that is transferable to the more complex systems involved in DMM synthesis. rsc.orgresearchgate.net

This fundamental understanding informs the development of detailed chemical kinetic models. These models consist of a comprehensive set of elementary reactions and their corresponding rate coefficients, which can be estimated from theoretical calculations or experimental data. d-nb.info For DMM, kinetic models have been developed to describe its decomposition and combustion characteristics, which is crucial for its application as a fuel additive. d-nb.infonih.gov

The final step in this synergistic loop is the experimental verification of the computational predictions and kinetic models. High-pressure oxidation experiments of acetylene-DMM mixtures, for instance, have been conducted in tubular flow reactors to analyze the influence of pressure, temperature, and reactant concentrations. nih.gov The experimental results, such as species concentration profiles, are then compared against the predictions of the chemical kinetic model. nih.gov This comparison allows for the validation and refinement of the model, confirming the proposed reaction pathways, such as the primary role of H-abstraction reactions by OH radicals in DMM consumption. nih.gov This iterative process of prediction, experimentation, and refinement is critical for advancing the understanding and application of this compound chemistry.

Q & A

Q. What are the optimal synthetic routes for Methoxy(methoxymethoxy)methane, and how can reaction conditions be controlled to maximize yield?

this compound can be synthesized via etherification reactions using chloro(methoxy)methane as a key reagent. For example, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone at 60°C) facilitates methoxymethoxy group introduction . Yields (~35%) may be improved by optimizing stoichiometry, reaction time, and purification methods (e.g., flash chromatography). Solvent choice (polar aprotic vs. protic) and catalyst selection are critical for minimizing side reactions .

Q. How can researchers ensure the stability of this compound during storage and handling?

Stability is influenced by moisture, light, and temperature. Store under inert gas (e.g., N₂) at low temperatures (e.g., -20°C) in amber glass containers to prevent hydrolysis or decomposition. Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling, as methoxy ethers can release toxic byproducts upon degradation . Regularly monitor purity via GC-MS or NMR to detect degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ESI-MS : Confirms molecular weight and isotopic patterns (e.g., deuterated analogs require high-resolution MS) .

- ¹H/¹³C NMR : Identifies methoxy group environments (δ ~3.3–3.5 ppm for OCH₃) and backbone structure .

- IR Spectroscopy : Detects C-O-C stretching (~1100 cm⁻¹) and absence of hydroxyl peaks to verify ether formation .

Advanced Research Questions

Q. What role do methoxy groups play in catalytic cycles involving methane activation?

this compound may act as a model for methoxy intermediates in methane-to-methanol conversion. Metal-methoxy complexes (e.g., FeO⁺) stabilize transition states via radical or concerted pathways, preventing overoxidation. Computational studies suggest methoxy groups lower activation barriers by stabilizing charge transfer in catalytic cycles . Experimental validation requires in situ spectroscopy (e.g., FTIR) to track intermediate formation .

Q. How do multiple methoxy groups influence reactivity in nucleophilic substitution reactions?

The electron-donating methoxy groups enhance electrophilicity at adjacent carbons, facilitating nucleophilic attack. Steric hindrance from bulky substituents, however, may reduce reactivity. Kinetic studies (e.g., using deuterated analogs) reveal isotopic effects on reaction rates, highlighting hydrogen bonding and solvent interactions . Computational modeling (DFT) can predict regioselectivity and transition state geometries .

Q. What computational methods are recommended to model the electronic structure of this compound?

- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- MD Simulations : Study solvation effects and degradation pathways in polar solvents (e.g., water vs. acetone) .

- QSPR Models : Correlate substituent effects (e.g., methoxy group position) with physicochemical properties (e.g., logP) .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields be resolved?

Low yields (e.g., 35% in ) may arise from competing side reactions (e.g., hydrolysis of chloro(methoxy)methane). Systematic optimization—varying base strength (K₂CO₃ vs. NaH), solvent polarity, and temperature—can improve efficiency. Parallel microreactor screening or DoE (Design of Experiments) approaches help identify critical parameters .

Q. Are conflicting safety recommendations for methoxy ethers addressable?

While emphasizes respiratory protection, highlights incomplete toxicological data. Researchers should adopt a precautionary approach: combine PPE (e.g., respirators, gloves) with fume hoods and real-time gas monitoring. Toxicity assessments (e.g., Ames tests) are recommended for long-term studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.